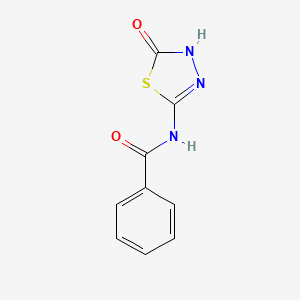

Benzamide, N-(4,5-dihydro-5-oxo-1,3,4-thiadiazol-2-yl)-

Description

The compound “Benzamide, N-(4,5-dihydro-5-oxo-1,3,4-thiadiazol-2-yl)-” features a benzamide moiety linked to a 4,5-dihydro-5-oxo-1,3,4-thiadiazol-2-yl group. The thiadiazole ring is partially saturated (dihydro) and contains an oxo group at position 5, which distinguishes it from fully aromatic or thioxo-substituted analogs.

Properties

IUPAC Name |

N-(2-oxo-3H-1,3,4-thiadiazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c13-7(6-4-2-1-3-5-6)10-8-11-12-9(14)15-8/h1-5H,(H,12,14)(H,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLYAWNHNCZERP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NNC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415821 | |

| Record name | Benzamide, N-(4,5-dihydro-5-oxo-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33901-26-7 | |

| Record name | Benzamide, N-(4,5-dihydro-5-oxo-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(4,5-dihydro-5-oxo-1,3,4-thiadiazol-2-yl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with carboxylic acid derivatives, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4,5-dihydro-5-oxo-1,3,4-thiadiazol-2-yl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Scientific Research Applications

Chemical Overview

- Molecular Formula : C₉H₇N₃O₂S

- Molecular Weight : 221.24 g/mol

- CAS Number : 33901-26-7

Benzamide derivatives are known for diverse biological activities, enhanced by the presence of the thiadiazole moiety.

Medicinal Chemistry

Benzamide, N-(4,5-dihydro-5-oxo-1,3,4-thiadiazol-2-yl)- exhibits potential as a therapeutic agent. Its applications include:

-

Antimicrobial Activity : The compound has shown effectiveness against various pathogens.

Microorganism Minimum Inhibitory Concentration (MIC) Comparison Staphylococcus aureus 32.6 µg/mL Higher than itraconazole (47.5 µg/mL) Escherichia coli 40.0 µg/mL Comparable to standard antibiotics Aspergillus niger 25.0 µg/mL Effective against fungal strains -

Anticancer Properties : Research indicates significant antiproliferative effects against various cancer cell lines.

Cell Line IC₅₀ (µM) Mechanism of Action MCF-7 0.65 Induction of apoptosis and cell cycle arrest A549 2.41 Inhibition of EGFR/HER-2 kinase activity H1975 1.50 Targeting dual pathways for enhanced efficacy

The compound's biological activity stems from its ability to interact with specific molecular targets:

- Enzyme Inhibition : It inhibits enzymes involved in critical metabolic pathways.

- Antimicrobial Action : Disruption of metabolic processes in microorganisms leads to its antimicrobial effects.

Anticancer Studies

A series of novel thiadiazole derivatives were synthesized and tested against human cancer cell lines. Results indicated that compounds similar to Benzamide exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Efficacy

Research on derivatives possessing the thiadiazole moiety showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure of the benzamide derivative contributes to its enhanced activity.

Mechanism of Action

The mechanism of action of Benzamide, N-(4,5-dihydro-5-oxo-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Structural Analogues with Substituted Benzamide Moieties

A study from the Iranian Journal of Pharmaceutical Research (2017) synthesized six derivatives of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide with varying substituents on the benzamide ring (e.g., Cl, F, OMe at positions 2, 3, or 4) . Key comparisons include:

| Compound | Substituent | 1H NMR (δ, ppm) | IR (C=O stretch, cm⁻¹) |

|---|---|---|---|

| Target Compound | Oxo-thiadiazole | Not reported | ~1700 (expected) |

| 4b: 3-Chloro derivative | 3-Cl | 7.45–8.25 (aromatic), 8.65 (NH) | 1685 |

| 4d: 2-Fluoro derivative | 2-F | 7.30–8.60 (aromatic), 8.70 (NH) | 1688 |

| 4g: 2-Methoxy derivative | 2-OMe | 6.90–8.50 (aromatic), 8.60 (NH) | 1679 |

- Electronic Effects: Electron-withdrawing groups (Cl, F) increase the C=O stretching frequency compared to electron-donating groups (OMe). The target compound’s oxo group likely enhances hydrogen-bonding capacity relative to thioxo or amino analogs .

- Bioactivity Potential: While activity data for the target compound are unavailable, derivatives in the study showed correlations between substituent position and interactions with biological targets (e.g., fluorine’s role in enhancing membrane permeability) .

Thiadiazole-Based Pharmacophores in Drug Design

A 2021 study on Rho-kinase (ROCK) inhibitors highlighted N-(3-(5-((4-chloro-1H-indazol-5-yl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide (A11), a thiadiazole derivative with an amino-linked indazole group . Key distinctions from the target compound include:

Crystallographic and Computational Tools

While crystallographic data for the target compound are absent, studies on analogous structures utilized SHELX programs and ORTEP-III for refinement and visualization . These tools are critical for confirming the dihydro-oxo-thiadiazole conformation and intermolecular interactions.

Biological Activity

Benzamide, N-(4,5-dihydro-5-oxo-1,3,4-thiadiazol-2-yl)- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Compound Overview

Chemical Structure:

- Molecular Formula: C₉H₇N₃O₂S

- Molecular Weight: 221.24 g/mol

- CAS Number: 33901-26-7

Benzamide derivatives are known for their diverse biological activities. The inclusion of the thiadiazole moiety enhances these properties, making this compound a candidate for further research in therapeutic applications.

The biological activity of Benzamide, N-(4,5-dihydro-5-oxo-1,3,4-thiadiazol-2-yl)- is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound can inhibit enzymes involved in critical metabolic pathways.

- Antimicrobial Action: It has shown potential against various pathogens by disrupting their metabolic processes.

- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells by interfering with cell cycle progression and promoting DNA damage.

Anticancer Activity

Research has demonstrated that Benzamide derivatives exhibit significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Induction of apoptosis and cell cycle arrest |

| A549 (Lung) | 2.41 | Inhibition of EGFR/HER-2 kinase activity |

| H1975 (Lung) | 1.50 | Targeting dual pathways for enhanced efficacy |

Studies indicate that the compound's effectiveness varies across different cancer types, with notable activity against breast and lung cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison |

|---|---|---|

| Staphylococcus aureus | 32.6 µg/mL | Higher than itraconazole (47.5 µg/mL) |

| Escherichia coli | 40.0 µg/mL | Comparable to standard antibiotics |

| Aspergillus niger | 25.0 µg/mL | Effective against fungal strains |

These findings suggest that Benzamide derivatives could serve as promising candidates for developing new antimicrobial agents .

Case Studies

- Anticancer Studies: A series of novel thiadiazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds similar to Benzamide exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy: Research on 2-amino-1,3,4-thiadiazole derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The benzamide derivative's structure contributes to its enhanced activity .

Comparative Analysis with Similar Compounds

Benzamide, N-(4,5-dihydro-5-oxo-1,3,4-thiadiazol-2-yl)- can be compared with other thiadiazole derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 1,3,4-Thiadiazole | Antimicrobial and anticancer | Basic thiadiazole structure |

| N-(1,3,4-Thiadiazol-2-yl)benzamide | Selective EGFR/HER-2 inhibition | Dual-target mechanism |

| Benzamide derivative | Induces apoptosis in cancer cells | Enhanced potency due to benzamide moiety |

The unique combination of benzamide and thiadiazole in this compound enhances its biological properties compared to others in the same class .

Q & A

Q. What are the recommended synthetic routes for preparing Benzamide, N-(4,5-dihydro-5-oxo-1,3,4-thiadiazol-2-yl)- and its derivatives?

A microwave-assisted approach is efficient for synthesizing thiadiazolyl benzamide derivatives. For example, coupling 2-benzamidoacetic acid with substituted methylene amines under microwave irradiation yields target compounds with high purity and reduced reaction times . Conventional methods involve refluxing intermediates like enaminones with acetylglycine or benzoyl-glycine in acetic anhydride, as demonstrated in the synthesis of structurally related thiadiazole derivatives . Key steps include cyclocondensation and nucleophilic substitution, monitored via TLC and characterized by melting points, IR, and NMR .

Q. How can spectroscopic techniques validate the structure of this compound?

- 1H/13C NMR : Signals for thiadiazole protons (δ ~7.85–8.03 ppm for olefinic CH=CH) and benzamide carbonyl (δ ~170 ppm) confirm regiochemistry and substituent orientation .

- IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1810 cm⁻¹ (C=O stretch of benzamide) are diagnostic .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 318.35 for a derivative in ) validate molecular weight.

Q. What baseline biological activities are reported for this compound class?

Thiadiazole-based benzamides exhibit antifungal, antibacterial, and anticancer properties. For example:

- Antifungal activity against Candida spp. (inhibition rates up to 72.40%) correlates with electron-withdrawing substituents like chloro or thiophene groups .

- Antibacterial activity against Staphylococcus aureus (MIC ~6.25 µg/mL) is enhanced by oxadiazole-thiadiazole hybrids .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

Q. What crystallographic tools are critical for resolving structural ambiguities?

- SHELX Suite : For refining X-ray diffraction data. SHELXL handles high-resolution or twinned macromolecular data, while SHELXD/SHELXE aid in experimental phasing .

- WinGX : Integrates SHELX with ORTEP-3 for graphical representation of molecular geometry and hydrogen bonding .

- ORTEP-III : Generates publication-quality thermal ellipsoid diagrams to visualize disorder or non-covalent interactions .

Q. How should researchers address contradictions in biological data across studies?

- Control Variability : Standardize assays (e.g., CLSI guidelines for MIC determination).

- Substituent Effects : In , chloro substituents enhance antifungal activity, but in , methoxy groups reduce potency. Use DFT calculations to model electronic effects.

- Synergistic Screening : Pair in vitro assays (e.g., MTT for cytotoxicity ) with in silico docking (e.g., AutoDock for target binding ).

Q. What strategies improve the compound’s pharmacokinetic profile?

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance solubility .

- Lipinski’s Rule Compliance : Derivatives with logP <5 and molecular weight <500 Da show better oral bioavailability .

- Metabolic Stability : Use hepatic microsome assays to identify vulnerable sites for deuteration or fluorination .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.